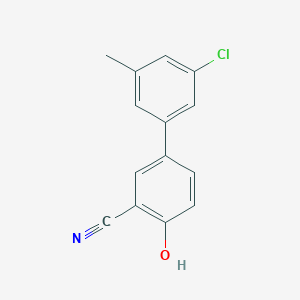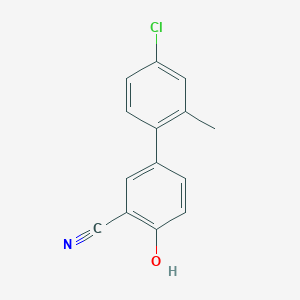
4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% (4CHCYP) is an organic compound with a wide range of applications in the laboratory. The compound is an intermediate in the synthesis of various organic compounds, such as dyes and pharmaceuticals. It is also used in the synthesis of photochromic materials and in the synthesis of inorganic compounds. 4CHCYP is a widely used reagent in organic synthesis and has many advantages over other reagents.
作用机制
The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% is related to its ability to form complexes with transition metals. The complexation of 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% with transition metals results in the formation of strong coordination bonds, which can then be used to promote various reactions. For example, 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% can be used to promote the formation of polymeric materials, and it can also be used to promote the formation of metal complexes.
Biochemical and Physiological Effects
4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% is a relatively non-toxic compound and does not have any known adverse effects on humans or animals. It has been used extensively in the laboratory for the synthesis of various organic compounds, and it has been used in the synthesis of inorganic compounds, such as metal complexes. However, 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% is not recommended for use in food or pharmaceutical products due to its potential to form toxic complexes with transition metals.
实验室实验的优点和局限性
The main advantage of 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% is its versatility in the laboratory. It is a relatively non-toxic compound and can be used in a variety of reactions. It is also relatively inexpensive, making it a cost-effective reagent. However, 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% has some limitations, such as its potential to form toxic complexes with transition metals. It is also not recommended for use in food or pharmaceutical products.
未来方向
There are several potential future directions for the use of 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% in the laboratory. It could be used in the synthesis of more complex organic compounds, such as polycyclic aromatic hydrocarbons. It could also be used in the synthesis of polymeric materials with specific properties. In addition, 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% could be used in the synthesis of metal complexes, which could then be used in catalytic reactions. Finally, 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% could be used in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs.
合成方法
4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% can be synthesized by a variety of methods. One of the most common methods involves the reaction of 2-chloro-5-hydroxybenzaldehyde with sodium cyanide in an aqueous solution. The reaction produces 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% as the main product. The reaction is usually conducted in a basic medium, such as sodium hydroxide, in order to facilitate the reaction. Other methods of synthesis include the reaction of 2-chloro-5-hydroxybenzaldehyde with sodium sulfite or sodium thiosulfate in an aqueous solution, or the reaction of 2-chloro-5-hydroxybenzaldehyde with sodium azide in an aqueous solution.
科学研究应用
4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% is a versatile reagent and has been used extensively in the synthesis of various organic compounds. It is used in the synthesis of dyes, pharmaceuticals, and photochromic materials. It is also used in the synthesis of inorganic compounds, such as metal complexes, and in the synthesis of polymers. In addition, 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% has been used in the synthesis of polycyclic aromatic hydrocarbons, in the synthesis of polymeric materials, and in the synthesis of polymers with specific properties.
属性
IUPAC Name |
5-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-12-3-2-10(16)6-11(12)8-1-4-13(17)9(5-8)7-15/h1-6,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPUCTNNQDVJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684821 |
Source


|
| Record name | 2'-Chloro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol | |
CAS RN |
1261894-93-2 |
Source


|
| Record name | 2'-Chloro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














